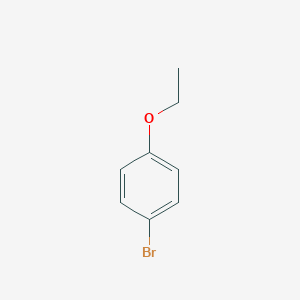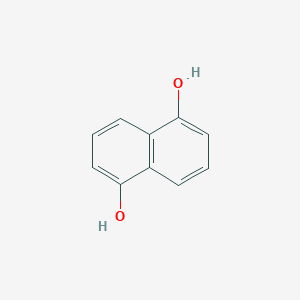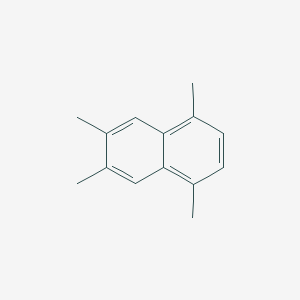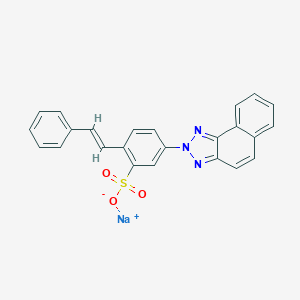
Fluorescent brightener 46
Descripción general
Descripción
Fluorescent brightener 46, also known as this compound, is a useful research compound. Its molecular formula is C24H16N3NaO3S and its molecular weight is 449.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Fluorescent brightener 46, also known as Tinopal RBS, primarily targets materials such as fabrics, paper, and plastics . Its role is to enhance the appearance of these materials, causing a “whitening” effect . It achieves this by increasing the overall amount of blue light reflected from the material .
Mode of Action
This compound operates through a process of fluorescence . It absorbs light in the ultraviolet and violet region (usually 340-370 nm) of the electromagnetic spectrum . Following absorption, it re-emits light in the blue region (typically 420-470 nm) of the visible spectrum . This process of absorbing invisible short wavelength radiation and re-emitting it in the visible blue light imparts a brilliant whiteness to the light reflected by a substrate .
Biochemical Pathways
It’s known that the compound works via a fluorescent mechanism . The brightening effect is neither bleaching nor blueing . Fluorescent colors will reflect more light than they can absorb from the visible range of the spectrum .
Pharmacokinetics
It’s known that the compound has a high affinity to substrates like cellulosic fibers and is stable towards chlorine .
Result of Action
The result of the action of this compound is a brighter and fresher appearance of the material it is applied to . It makes intrinsically yellow/orange materials look less so, by compensating the deficit in blue and purple light reflected by the material, with the blue and purple optical emission of the fluorophore .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it has been found in environmental matrices . Moreover, its effectiveness can be “boosted” by the addition of certain polyols, such as high molecular weight polyethylene glycol or polyvinyl alcohol . These additives increase the visible blue light emissions significantly . Excess brightener can often cause a greening effect as emissions start to show above the blue region in the visible spectrum .
Safety and Hazards
Direcciones Futuras
The use of optical brightening agents in the textile chemical processing is rapidly gaining globally recognition because of their non-toxic and eco-friendly characteristics . The use and application of different types of Optical Brightening Agents (OBAs) or Fluorescent Whitening Agents (FWAs) in the textile industry to improve the whiteness of textiles is highlighted .
Análisis Bioquímico
Biochemical Properties
Fluorescent Brightener 46 absorbs ultraviolet light and re-emits it as visible blue light . This property allows it to interact with various biomolecules, particularly those involved in light absorption and emission.
Cellular Effects
This compound has been shown to inhibit fungi by binding to chitin in the cell wall, disrupting cell wall integrity . This suggests that it may influence cell function by affecting the structural integrity of cells.
Molecular Mechanism
The mechanism of action of this compound involves absorbing ultraviolet light and re-emitting it as visible blue light . This process is facilitated by its organic molecular structure, which allows it to absorb UV light in the 340 to 370 nanometers range and emit blue light in the 420 to 470 nanometers range .
Temporal Effects in Laboratory Settings
It has been noted that it exhibits good stability in water solution .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Some studies have shown noticeable effects on the inhibition of growth, locomotion, and reproduction of Caenorhabditis elegans nematodes exposed to similar optical brighteners
Metabolic Pathways
It is known to interact with chitin, a key component of the cell walls of fungi , suggesting it may be involved in the metabolism of this polysaccharide.
Transport and Distribution
It is known to bind to chitin in the cell walls of fungi , suggesting it may interact with transporters or binding proteins involved in chitin transport.
Subcellular Localization
Given its interaction with chitin in the cell wall, it may be localized to the cell wall in fungi .
Propiedades
IUPAC Name |
sodium;5-benzo[e]benzotriazol-2-yl-2-[(E)-2-phenylethenyl]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O3S.Na/c28-31(29,30)23-16-20(14-12-19(23)11-10-17-6-2-1-3-7-17)27-25-22-15-13-18-8-4-5-9-21(18)24(22)26-27;/h1-16H,(H,28,29,30);/q;+1/p-1/b11-10+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNRQYHSJVEIGH-ASTDGNLGSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=C(C=C(C=C2)N3N=C4C=CC5=CC=CC=C5C4=N3)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=C(C=C(C=C2)N3N=C4C=CC5=CC=CC=C5C4=N3)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N3NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001034783 | |
| Record name | (E)-5-(2H-Naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)benzenesulfonic acid sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001034783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6416-68-8, 56776-27-3 | |
| Record name | C.I. 40645 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006416688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluorescent brightener 46 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056776273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (E)-5-(2H-Naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)benzenesulfonic acid sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001034783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 4-(2H-naphtho[1,2-d]triazol-2-yl)stilbene-2-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.483 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUORESCENT BRIGHTENER 46 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BI4R8E715N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


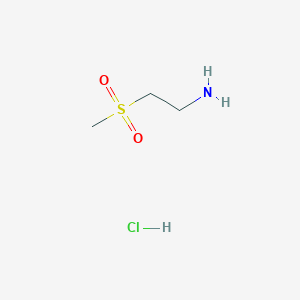
![3-[2-(Perfluorohexyl)ethoxy]-1,2-epoxypropane](/img/structure/B47157.png)





![Thieno[3,4-d]oxazol-2(3H)-one, tetrahydro-6a-methyl-(9CI)](/img/structure/B47168.png)
